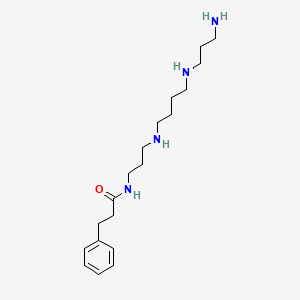

N-(4-hydroxyphenylpropanyl)-spermine

Description

N-(4-Hydroxyphenylpropanoyl)-spermine (CAS: 1215671-87-6; alternative CAS: 130631-59-3 for its trihydrochloride form) is a synthetic polyamine derivative structurally derived from spermine, a naturally occurring tetraamine involved in cellular processes such as DNA stabilization and ion channel modulation . This compound features a spermine backbone conjugated with a 4-hydroxyphenylpropanoyl group, which enhances its specificity for calcium-permeable AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. It is widely utilized in neurological research to inhibit GluA2-lacking AMPA receptors, which are implicated in neurodegenerative diseases and synaptic plasticity .

Properties

Molecular Formula |

C19H34N4O |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-phenylpropanamide |

InChI |

InChI=1S/C19H34N4O/c20-12-6-15-21-13-4-5-14-22-16-7-17-23-19(24)11-10-18-8-2-1-3-9-18/h1-3,8-9,21-22H,4-7,10-17,20H2,(H,23,24) |

InChI Key |

GLVZEIGFWZGDFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCCCNCCCCNCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₉H₃₄N₄O₂·3HCl (trihydrochloride form)

- Molecular Weight : 350.5 g/mol (trihydrochloride)

- Applications : Reference standard for drug impurities, neuropharmacological studies, and ion channel modulation .

Structural Analogues of Spermine

The following table summarizes critical differences between N-(4-hydroxyphenylpropanoyl)-spermine and structurally related spermine derivatives:

Functional and Mechanistic Differences

Receptor Specificity

- N-(4-Hydroxyphenylpropanoyl)-spermine: Exhibits high selectivity for GluA2-lacking AMPA receptors (IC₅₀ ~1–10 µM), making it a tool for studying excitotoxicity in stroke and epilepsy .

- N-(4-Hydroxyphenylacetyl)-spermine : Less potent (IC₅₀ >10 µM) due to the shorter acetyl chain, reducing hydrophobic interactions with receptor subunits .

Structural Impact on Bioactivity

- Substituent Size: Propanoyl groups (as in N-(4-hydroxyphenylpropanoyl)-spermine) enhance lipid solubility and receptor binding compared to acetyl groups .

- Charged Moieties: The trihydrochloride form of N-(4-hydroxyphenylpropanoyl)-spermine improves water solubility, facilitating in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.